molecular formula C11H7FN2O2 B14030504 2-(5-Fluoropyrimidin-2-yl)benzoic acid

2-(5-Fluoropyrimidin-2-yl)benzoic acid

Cat. No.: B14030504
M. Wt: 218.18 g/mol
InChI Key: GRDMQGVBKFGUJJ-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-2-yl)benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a 5-fluoropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-2-yl)benzoic acid typically involves the reaction of 2-chloro-5-fluoropyrimidine with a benzoic acid derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, as an antagonist against P2X7 receptors, it binds to these receptors and inhibits their activity, which can modulate inflammatory responses and cell death pathways . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

2-(5-fluoropyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C11H7FN2O2/c12-7-5-13-10(14-6-7)8-3-1-2-4-9(8)11(15)16/h1-6H,(H,15,16)

InChI Key

GRDMQGVBKFGUJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)F)C(=O)O

Origin of Product

United States

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